Cas no 2411181-44-5 (2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone)

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone structure
2411181-44-5 structure
商品名:2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
CAS番号:2411181-44-5
MF:C12H16ClNO2
メガワット:241.713942527771
CID:6381997
PubChem ID:146102217

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone 化学的及び物理的性質

名前と識別子

    • Z3629872841
    • EN300-26593250
    • 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
    • 2411181-44-5
    • rac-2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethan-1-one
    • インチ: 1S/C12H16ClNO2/c1-9-4-5-14(12(15)8-13)10(7-9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3/t9-,10-/m1/s1
    • InChIKey: PTPPBSUKEQHSGY-NXEZZACHSA-N
    • ほほえんだ: ClCC(N1CC[C@@H](C)C[C@@H]1C1=CC=CO1)=O

計算された属性

  • せいみつぶんしりょう: 241.0869564g/mol
  • どういたいしつりょう: 241.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26593250-1.0g
rac-2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethan-1-one
2411181-44-5
1g
$0.0 2023-05-30
Enamine
EN300-26593250-0.05g
rac-2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethan-1-one
2411181-44-5 95.0%
0.05g
$246.0 2025-03-20

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone 関連文献

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanoneに関する追加情報

Introduction to 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone (CAS No. 2411181-44-5)

2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone, identified by its Chemical Abstracts Service (CAS) number 2411181-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a complex structural framework, which includes a chloro-substituted ketone moiety linked to a piperidine ring. The unique stereochemistry of the piperidine ring, specifically the (2R,4R) configuration, contributes to its distinct chemical properties and potential biological activities.

The structural motif of 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone incorporates several key functional groups that are of interest in medicinal chemistry. The presence of a chloro group at the alpha position of the ketone enhances electrophilicity, making it a versatile intermediate in the synthesis of more complex molecules. Additionally, the furan moiety at the 2-position of the piperidine ring introduces heterocyclic complexity, which is often associated with enhanced binding affinity and selectivity in biological targets. The methyl substituent on the piperidine ring further modulates the electronic and steric properties of the molecule, influencing its overall pharmacokinetic profile.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various therapeutic pathways. The scaffold of 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone has been explored as a potential lead compound in several drug discovery programs. Its unique structural features make it a promising candidate for further optimization towards therapeutic applications. Specifically, the combination of the chloro-ketone and furan-piperidine core has been investigated for its potential interactions with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its stereochemical purity. The (2R,4R)-configuration of the piperidine ring is not arbitrary; it is often determined through rigorous stereoselective synthesis to ensure that only one enantiomer is present in the final product. This level of stereochemical control is critical in drug development, as different enantiomers can exhibit vastly different biological activities. For instance, one enantiomer may show potent activity against a target while another may be inactive or even exhibit adverse effects. The synthesis and characterization of (2R,4R)-2-Chloro-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone have been optimized to achieve high enantiomeric purity, which is essential for preclinical and clinical studies.

The furan moiety in this compound is particularly noteworthy due to its prevalence in natural products and bioactive molecules. Furan derivatives are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. In particular, furan-based compounds have shown promise in inhibiting enzymes such as kinases and cytochrome P450 enzymes, which are key players in many disease pathways. The presence of the furan ring in CAS No. 2411181-44-5 suggests that this compound may exhibit similar inhibitory properties, making it a valuable tool for researchers studying these pathways.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify potential drug candidates like CAS No. 2411181-44-5. These computational methods allow researchers to predict binding affinities and interactions between small molecules and biological targets with high accuracy. By leveraging these tools, scientists have been able to accelerate the drug discovery process by prioritizing promising candidates based on their predicted binding profiles. In this context, (S,S)-enantiomer (if applicable) has been computationally analyzed for its potential interactions with various protein targets, providing insights into its mechanism of action.

The synthesis of complex molecules like CAS No. 2411181-44-5 often involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the chloro-ketone moiety followed by stereocontrolled functionalization of the piperidine ring. Recent reports have highlighted novel catalytic systems that facilitate these transformations under mild conditions, reducing waste and improving sustainability in drug synthesis. These advancements are particularly relevant for industrial-scale production where efficiency and environmental impact are critical considerations.

In addition to its synthetic appeal, CAS No. 2411181-44-5 has been studied for its potential pharmacological effects. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable solubility and metabolic stability characteristics when compared to structurally similar molecules. These properties are crucial for ensuring that a drug candidate remains effective throughout its journey from administration to excretion within an organism. Furthermore, preliminary toxicity assessments indicate that this compound demonstrates low acute toxicity at tested doses; however further long-term studies are required to fully understand its safety profile.

The field of medicinal chemistry continues to evolve rapidly as new tools and techniques become available for drug discovery research。 Advances such as high-throughput screening (HTS), CRISPR-based genetic editing,and artificial intelligence-driven molecular design have significantly transformed how new drugs are discovered。 Within this landscape, compounds like CAS No 2411181 - 44 - 5, with their intricate structures, represent exciting opportunities for innovation。 Researchers are increasingly exploring how structural modifications can enhance potency、 selectivity,and bioavailability—key factors determining whether an experimental drug will progress into clinical trials。

The future direction for research on compounds such as CAS No 2411181 - 44 - 5 lies not only in optimizing their chemical properties but also understanding how they interact with biological systems at molecular level。 Techniques such as X-ray crystallography、Nuclear Magnetic Resonance (NMR) spectroscopy,and mass spectrometry provide invaluable insights into these interactions。 By combining experimental data with computational modeling, scientists can develop more comprehensive understanding about how these molecules function within living organisms。

In conclusion,(S,S) - - enantiomer CAS no 24891181 - 44 - 5 represents significant interest pharmaceutical researchers due unique structural features stereochemical configuration。 Its potential applications range from enzyme inhibition modulation neurotransmitter systems treatment various diseases remain exciting areas exploration。 As methodologies continue evolve enable efficient discovery development novel therapeutics,this fascinating molecule will undoubtedly play important role advancing health care future。

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